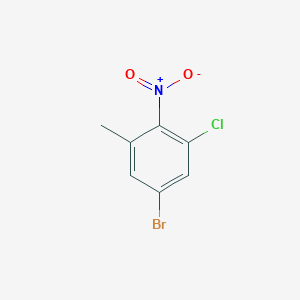
Ethyl 4-bromo-2-chloro-6-fluorobenzoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Novel Synthesis Techniques
Synthesis of 4H-1,4-Benzoxazines : Ethyl 4-bromo-2-chloro-6-fluorobenzoate derivatives have been used in the synthesis of 4H-1,4-Benzoxazines, highlighting an alternative reaction mechanism and product than initially expected (Noriaki Kudo, Satoru Furuta, Kazuo Sato, 1996).
Regioselective Ortho-lithiation : Research on deprotonation of fluoroarenes, including compounds similar to Ethyl 4-bromo-2-chloro-6-fluorobenzoate, indicates regioselective reactions that are significant for developing new chemical syntheses (F. Mongin, M. Schlosser, 1996).
Material Science and Industrial Applications
Benzofurans from 2-ethylphenols : Research on producing benzofurans from substituted 2-ethylphenols, including halogen-substituted variants like Ethyl 4-bromo-2-chloro-6-fluorobenzoate, has implications for industrial chemistry and material science (E. Givens, P. B. Venuto, 1969).
High Conductive PEDOT via Post-treatment by Halobenzoic : The modification of poly(3,4-ethylenedioxythiophene) with halobenzoic acids, such as Ethyl 4-bromo-2-chloro-6-fluorobenzoate, has been shown to significantly enhance its conductivity, making it suitable for applications in organic solar cells (L. Tan, Huanyu Zhou, Ting Ji, Liqiang Huang, Yiwang Chen, 2016).
Fluorescence Study of Chromen-2-ones : Research into the fluorescence efficiency of certain chromen-2-one derivatives, involving substitutions with groups like fluoro, bromo, and chloro, is relevant for the development of new materials with specific optical properties (K. Mahadevan, J. N. Masagalli, H. N. Harishkumar, M. N. Kumara, 2014).
Environmental and Biological Applications
Reductive Dechlorination in Microorganisms : A study on Alcaligenes denitrificans NTB-1 revealed its capability to metabolize compounds including 4-bromo- and 4-chlorobenzoate, related to Ethyl 4-bromo-2-chloro-6-fluorobenzoate, demonstrating potential environmental applications in dehalogenation processes (W. J. van den Tweel, J. Kok, J. D. de Bont, 1987).
Synthesis of Antituberculosis Hydrazones : Hydrazones derived from 4-fluorobenzoic acid hydrazide, similar in structure to Ethyl 4-bromo-2-chloro-6-fluorobenzoate, have shown promising antimycobacterial activity, indicating potential medicinal applications (B. Koçyiğit-Kaymakçıoğlu, Emine Elçin Oruç-Emre, S. Unsalan, S. Rollas, 2009).
Propriétés
IUPAC Name |
ethyl 4-bromo-2-chloro-6-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLGDBCSMHSDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium [4-methyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413467.png)
![tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1413469.png)
![2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate](/img/structure/B1413472.png)
![2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B1413473.png)
![2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1413474.png)








![tert-butyl 4-[(1E)-(methylimino)(methylsulfanyl)methyl]piperazine-1-carboxylate hydroiodide](/img/structure/B1413488.png)